molecular formula C13H9FO3 B2617283 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 851398-31-7

3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No. B2617283
CAS RN: 851398-31-7
M. Wt: 232.21
InChI Key: IQDSFOSUBHYSDL-SOFGYWHQSA-N
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Description

“3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid” is a chemical compound with the CAS Number: 851398-31-7. It has a molecular weight of 232.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9FO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ .

Mechanism of Action

The mechanism of action of 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid is not fully understood. However, it is believed to act by forming a complex with a variety of substrates, including proteins, nucleic acids, and other small molecules. This complex then undergoes a series of chemical reactions, resulting in the formation of a variety of products, including fluorinated molecules, polymers, and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have a variety of effects, including the modulation of enzyme activity, the inhibition of oxidative stress, and the stimulation of cell proliferation. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid in lab experiments include its high reactivity, low cost, and ease of synthesis. In addition, it is a versatile compound with a wide range of potential applications. The main limitation of using this compound in lab experiments is its potential toxicity. Therefore, it is important to take proper safety precautions when handling this compound.

Future Directions

The potential future directions of 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid include the development of novel drugs and agrochemicals, the development of materials for medical devices and implants, and the development of fluorescent probes for bioimaging applications. In addition, it could be used in the synthesis of novel polymers, fluorinated molecules, and other materials. Finally, it could be used in the development of new catalysts and reagents for organic synthesis.

Synthesis Methods

The synthesis of 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid can be achieved through a variety of methods, including the use of organometallic reagents and the use of organosilicon reagents. The most common method is the use of organometallic reagents, such as magnesium or lithium, in the presence of a base, such as sodium hydroxide or potassium hydroxide. This method is generally preferred due to its simplicity and efficiency. Another method is the use of organosilicon reagents, such as trichlorosilane, in the presence of a base, such as sodium hydroxide or potassium hydroxide. This method is generally preferred due to its higher yield and shorter reaction time.

Scientific Research Applications

3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid has a wide range of potential applications in scientific research. It is a key intermediate in the synthesis of many organic compounds, such as fluorinated molecules, polymers, and other materials. In addition, it has been used as a starting material for the synthesis of novel drugs and agrochemicals. It has also been used in the synthesis of materials for medical devices and implants. Finally, it has been used in the synthesis of fluorescent probes for bioimaging applications.

properties

IUPAC Name

(E)-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDSFOSUBHYSDL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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